molecular formula C15H12N2O2 B13481491 Benzyl (6-ethynylpyridin-2-yl)carbamate

Benzyl (6-ethynylpyridin-2-yl)carbamate

Cat. No.: B13481491
M. Wt: 252.27 g/mol
InChI Key: LTIFLGPWXNPOSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (6-ethynylpyridin-2-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a benzyl group, a 6-ethynylpyridin-2-yl moiety, and a carbamate functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (6-ethynylpyridin-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 6-ethynylpyridin-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl (6-ethynylpyridin-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl (6-ethynylpyridin-2-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl (6-ethynylpyridin-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The ethynyl group can participate in click chemistry reactions, facilitating the conjugation of the compound to various biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: A simpler analog without the ethynyl and pyridinyl groups.

    Ethyl carbamate: Lacks the benzyl and pyridinyl groups, making it less versatile.

    6-ethynylpyridin-2-yl carbamate: Similar structure but without the benzyl group.

Uniqueness

Benzyl (6-ethynylpyridin-2-yl)carbamate is unique due to the presence of both the benzyl and 6-ethynylpyridin-2-yl groups, which confer distinct reactivity and functionality. This combination allows for a broader range of chemical modifications and applications compared to its simpler analogs.

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

benzyl N-(6-ethynylpyridin-2-yl)carbamate

InChI

InChI=1S/C15H12N2O2/c1-2-13-9-6-10-14(16-13)17-15(18)19-11-12-7-4-3-5-8-12/h1,3-10H,11H2,(H,16,17,18)

InChI Key

LTIFLGPWXNPOSO-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NC(=CC=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.